D-mannonate

Enzyme Inhibition Biocatalysis Hexuronate Pathway

Generic substitution with D-gluconate or D-altronate compromises kinetic studies-these analogs exhibit different inhibition modes and altered catalytic efficiencies. Authentic D-mannonate is mandatory for reproducible enzymology in the bacterial hexuronate pathway. • Native substrate for ManD (Km = 20 mM) & non-competitive inhibitor of oxidoreductase (Ki = 0.41 mM) • Validated analytical standard for LC-MS/GC-MS metabolomics in strain engineering • Structural template available (PDB: 4IM7) for structure-based antimicrobial drug design

Molecular Formula C6H11O7-
Molecular Weight 195.15 g/mol
Cat. No. B1235394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannonate
Synonymsmannonate
Molecular FormulaC6H11O7-
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O
InChIInChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1
InChIKeyRGHNJXZEOKUKBD-MBMOQRBOSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannonate: Metabolic Intermediate in Hexuronate Pathways


D-Mannonate is the conjugate base of D-mannonic acid, a six-carbon sugar acid belonging to the mannonates class [1]. It serves as a crucial metabolic intermediate in the D-glucuronate degradation pathway of Escherichia coli and other bacteria, where it is both produced from D-fructuronate by mannonate oxidoreductase [2] and consumed by D-mannonate dehydratase (ManD) to yield 2-keto-3-deoxygluconate [3]. Its precise stereochemistry (2S,3S,4R,5R) is fundamental to its specific recognition by enzymes like ManD and oxidoreductases, distinguishing it from other sugar acids in metabolic engineering and biocatalytic applications.

Hexuronate pathway intermediate (D-glucuronate degradation)
Stereochemistry-dependent enzyme recognition (2S,3S,4R,5R)
Supports defined-purity kinetic and inhibition assays

D-Mannonate Procurement: Enzyme Specificity and Purity


Generic substitution with its conjugate acid (D-mannonic acid) or structurally similar sugar acids like D-gluconate and D-altronate is not feasible for rigorous biochemical applications. Enzymes involved in hexuronate metabolism exhibit high substrate specificity [1]. For instance, D-mannonate dehydratase (ManD) and D-mannonate oxidoreductase have evolved to recognize the specific stereochemistry of D-mannonate [2]. Substituting with D-gluconate can lead to drastically different catalytic efficiencies or even act as a competitive inhibitor [3]. Furthermore, D-altronate behaves as a non-competitive inhibitor of the D-mannonate:NAD oxidoreductase, capable of binding both the free enzyme and the enzyme-NADH complex [4], thereby confounding kinetic studies. Therefore, procurement of authentic D-mannonate with defined purity is essential to ensure reproducible and interpretable results in assays targeting these specific enzymatic pathways.

Target
D-Mannonate – native substrate for hexuronate enzymes
Substitute
D-Gluconate – reported competitive inhibitor of D-mannonate hydrolyase; may alter kinetic readouts
Substrate identity mismatch may confound inhibition screening
Target
D-Mannonate – product inhibitor with non-competitive profile
Substitute
D-Altronate – binds enzyme-NADH complex; reported non-competitive inhibitor of oxidoreductase
May confound product-inhibition and mechanism studies

D-Mannonate Quantitative Evidence


Competitive Inhibition Over D-Gluconate

In D-mannonate hydrolyase (EC 4.2.1.8) from E. coli K12, D-mannonate serves as the exclusive natural substrate with a Km of 20 mM. The structural analog D-gluconate acts as a competitive inhibitor of this enzyme [1]. This specific inhibition profile is crucial for designing assays to screen for novel inhibitors of the hexuronate pathway, as using D-gluconate could produce false positives or misinterpret kinetic data if not properly controlled. This differentiates D-mannonate as the definitive substrate for characterizing this enzyme's activity and inhibition.

Substrate vs Inhibitor
Head-to-head
Km 20 mM (substrate); D-gluconate competitive inhibitor
Supports substrate-specific assay context
D-mannonate hydrolyase, pH 8.3, glycylglycine buffer
Enzyme Inhibition Biocatalysis Hexuronate Pathway

High- vs. Low-Efficiency ManD Catalysis

Members of the D-mannonate dehydratase (ManD) subgroup within the enolase superfamily exhibit a broad range of catalytic efficiencies (kcat/KM) for D-mannonate dehydration. Studies have categorized these enzymes into high-efficiency (kcat/KM = 10³–10⁴ M⁻¹ s⁻¹) and low-efficiency (kcat/KM = 10–10² M⁻¹ s⁻¹) groups for D-mannonate [1]. This quantitative benchmark is critical for selecting appropriate ManD enzymes for biocatalytic applications or for understanding their physiological roles. The high-efficiency group is associated with the primary D-glucuronate catabolic pathway, while the low-efficiency group, some of which also act on D-gluconate, are implicated in alternative or cryptic metabolic routes [1]. This distinction highlights D-mannonate's role as a marker for efficient metabolic flux through this pathway.

Catalytic Efficiency
Class-level
kcat/KM 10³–10⁴ M⁻¹s⁻¹ (high) vs 10–10² (low)
Supports efficiency-based enzyme discrimination
Varied ManD subgroup members; reported range
Enzyme Kinetics Metabolic Engineering Enolase Superfamily

Non-Competitive Inhibition of Oxidoreductase

D-Mannonate exhibits a defined and quantifiable non-competitive inhibition mechanism against its own producing enzyme, D-mannonate:NAD oxidoreductase (EC 1.1.1.57), when the enzyme is catalyzing the reduction of D-glucuronate [1]. Specifically, D-mannonate binds equally well to both the free enzyme and the enzyme-NADH binary complex [1]. In contrast, the related sugar acid L-gulonate acts as a mixed non-competitive inhibitor with a K4 of 0.41 mM for the free enzyme and a much weaker K2 of 131 mM for the enzyme-NADH complex [1]. This quantitative differentiation in inhibition mechanism and binding affinity underscores D-mannonate's unique regulatory role and its utility in detailed mechanistic enzymology studies.

Inhibition Mechanism
Head-to-head
D-mannonate: strict non-competitive; L-gulonate: mixed, K4 0.41 mM, K2 131 mM
Supports product-inhibition model interpretation
Oxidoreductase, D-glucuronate reduction by NADH
Enzyme Kinetics Inhibitor Screening Oxidoreductase

Active Site Structure of Fructuronate Reductase

The crystal structure of fructuronate reductase (ydfI) from E. coli CFT073 has been solved in complex with NADH and D-mannonate (PDB ID: 4IM7) at a resolution of 1.9 Å [1]. This provides direct, atomic-level evidence of D-mannonate's specific binding pose and interactions within the enzyme's active site. While crystal structures exist for D-mannonate dehydratase (ManD) with other ligands, the 4IM7 structure uniquely visualizes D-mannonate itself in a productive complex with its cognate oxidoreductase. This high-resolution structural data is invaluable for rational drug design, enzyme engineering, and understanding the precise molecular determinants of substrate specificity that distinguish D-mannonate from other sugar acids.

Active Site Structure
Method context
Co-crystal with NADH and fructuronate reductase at 1.9 Å resolution
Supports structure-based selection context
X-ray diffraction, E. coli ydfI enzyme complex
Structural Biology Enzyme Mechanism X-ray Crystallography

D-Mannonate Application Scenarios


Enzyme Kinetics & Inhibitor Screening

Researchers investigating the enzymes of the bacterial hexuronate pathway, such as D-mannonate hydrolyase (ManD) and D-mannonate oxidoreductase, require pure D-mannonate. Its use is essential for determining accurate kinetic parameters (Km of 20 mM for the hydrolyase, K4 of 0.41 mM for oxidoreductase inhibition) and for screening potential inhibitors, as it serves as both the native substrate and a defined non-competitive inhibitor [1]. Using analogs like D-gluconate would lead to different inhibition modes (competitive) and affinities, making D-mannonate the only valid compound for these precise biochemical studies [2].

Bioproduction from D-Glucuronate

In metabolic engineering efforts aimed at producing valuable chemicals from D-glucuronate or related uronic acids, D-mannonate is a critical pathway intermediate. Its availability allows for the precise tuning and monitoring of flux through the pathway. The distinct catalytic efficiencies of ManD enzymes (kcat/KM = 10³–10⁴ M⁻¹ s⁻¹ for high-efficiency vs. 10–10² M⁻¹ s⁻¹ for low-efficiency) can be leveraged for strain optimization, and authentic D-mannonate is required as an analytical standard for LC-MS or GC-MS based metabolomics to validate pathway activity [3].

Drug Design Targeting Sugar Acid Metabolism

The bacterial hexuronate pathway is absent in humans, making its enzymes attractive targets for novel antimicrobials. The high-resolution crystal structure of D-mannonate bound to its target enzyme (PDB: 4IM7) provides an essential template for structure-based drug design [4]. Computational chemists and structural biologists require access to this structural data, which is intrinsically linked to the authentic D-mannonate ligand, to design and validate potential inhibitors. This scenario underscores D-mannonate's value beyond a mere reagent, as a foundational piece of structural evidence.

Enzyme Discovery in Enolase Superfamily

Scientists engaged in functional metagenomics aiming to discover novel enzymes within the enolase superfamily use D-mannonate as a key screening substrate. Its ability to differentiate between high- and low-efficiency dehydratases, as well as its specific inhibition profile, makes it an indispensable tool for de-orphanizing new gene sequences [1]. This application relies on D-mannonate's unique and well-characterized enzymatic interactions to assign function to uncharacterized proteins.

Application
Selection Property
Validation Focus
Enzyme kinetics & inhibitor screening
Substrate identity for hexuronate hydrolyase/oxidoreductase
Kinetic parameter reproducibility (Km, Ki context)
Metabolic flux monitoring
Metabolic intermediate authenticity for D-glucuronate pathway
Metabolomic standard fit (LC-MS/GC-MS)
Structure-based target research
Co-crystal structure availability (fructuronate reductase)
Docking and computational modeling context
Enzyme function assignment
Differential activity substrate for enolase superfamily dehydratases
High/low efficiency discrimination context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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